molecular formula C16H21N5O B2546755 1-cyclopentyl-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea CAS No. 2097868-05-6

1-cyclopentyl-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea

Cat. No. B2546755
CAS RN: 2097868-05-6
M. Wt: 299.378
InChI Key: AXDYZXNFVIHPQB-UHFFFAOYSA-N
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Description

The compound “1-cyclopentyl-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea” is a complex organic molecule that contains several functional groups, including a cyclopentyl group, a pyridinyl group, a pyrazolyl group, and a urea group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between its atoms. The cyclopentyl, pyridinyl, pyrazolyl, and urea groups would each contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar urea group could make the compound more soluble in polar solvents .

Scientific Research Applications

Antibacterial Compounds Synthesis

Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety has been conducted to explore their use as antibacterial agents. The synthesis process involves reacting various active methylene compounds to produce derivatives including pyran, pyridine, and pyridazine, alongside pyrazole and oxazole derivatives. Some of these compounds demonstrated high antibacterial activity, indicating their potential in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Oligomeric and Macrocyclic Ureas

Another study explored the formation of oligomeric and macrocyclic ureas based on 2,6-diaminopyridine. It found that specific conditions led to the formation of cyclic trimers and tetramers. This research highlights the potential for designing new cyclic compounds with varied applications, including materials science and drug development (Gube et al., 2012).

Molecular Interactions and Hydrogen Bonding

The effects of substituents on pyrid-2-yl ureas toward intramolecular hydrogen bonding and complexation with cytosine were examined, revealing insights into molecular conformation and interaction mechanisms. This research contributes to understanding how molecular modifications can influence binding affinities and molecular structures, with implications for designing more effective molecular probes and therapeutic agents (Chien et al., 2004).

Recognition of Urea and Derivatives

A study on a novel pyridine-incorporated cyclo[6]aramide revealed its capacity for recognizing urea and its derivatives through multiple hydrogen bonding interactions. This research opens new avenues for developing sensors and selective binding materials for urea and similar molecules, which could have significant applications in environmental monitoring and diagnostic assays (Kang et al., 2017).

Eco-Friendly Catalysis

The development of eco-friendly catalysis methods using urea as an organo-catalyst for synthesizing diverse and densely functionalized heterocyclic scaffolds was demonstrated. Such research promotes sustainable chemistry practices while expanding the toolkit available for synthesizing complex organic molecules, potentially useful in pharmaceuticals and materials science (Brahmachari & Banerjee, 2014).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it is handled. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it showed promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

properties

IUPAC Name

1-cyclopentyl-3-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c22-16(20-15-5-1-2-6-15)18-8-9-21-12-14(11-19-21)13-4-3-7-17-10-13/h3-4,7,10-12,15H,1-2,5-6,8-9H2,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDYZXNFVIHPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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